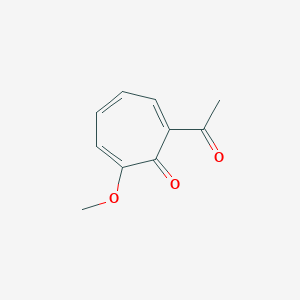
2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds. It consists of a seven-membered ring with three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its unique aromatic properties despite not being a benzene derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This method introduces the ketone functionality into the seven-membered ring . Another method involves the bromination of tropinone followed by a Hofmann elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the conjugated double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its conjugated double bonds and ketone group. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tropone: 2,4,6-Cycloheptatrien-1-one, a parent compound with similar aromatic properties.
Tropolone: 2-Hydroxy-2,4,6-cycloheptatrien-1-one, which has an additional hydroxyl group.
Tralen: 2,2′-(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one), used in radical polymerization.
Uniqueness
2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one is unique due to its acetyl and methoxy substituents, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
72030-45-6 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-acetyl-7-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(13-2)10(8)12/h3-6H,1-2H3 |
InChI Key |
JPUQAWFREITBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C(C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


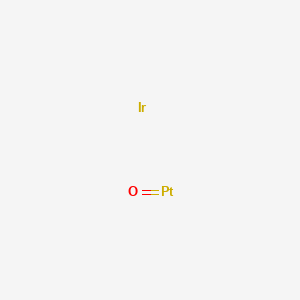
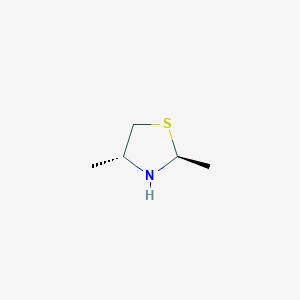
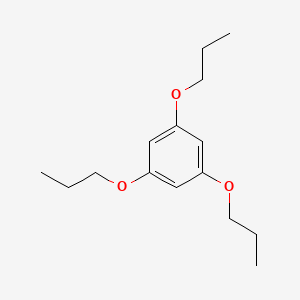



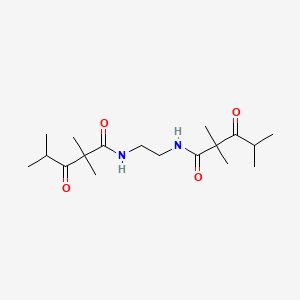
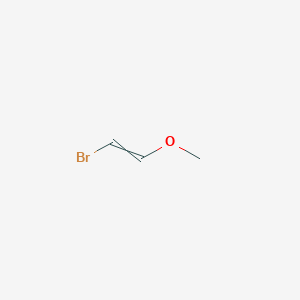

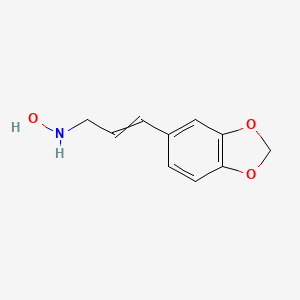
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
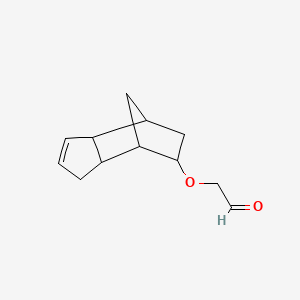
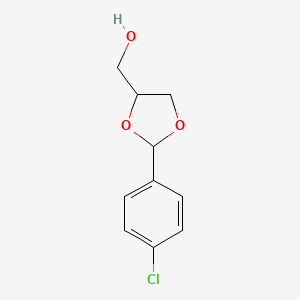
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
